5-Methyl-3-heptanone oxime
Overview
Description
Scientific Research Applications
5-Methyl-3-heptanone oxime has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of oxime chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of bioactive compounds.
Industry: Widely used in the fragrance industry to impart green, fresh, and natural notes to perfumes and other scented products .
Safety and Hazards
Stemone is classified under Acute toxicity, oral Category 5 and Acute toxicity, dermal Category 5, indicating that it may be harmful if swallowed or in contact with skin . It also falls under Skin corrosion/irritation Category 3, suggesting that it can cause mild skin irritation . It’s considered hazardous to the aquatic environment, both in acute and long-term scenarios .
Mechanism of Action
Target of Action
Like other oximes, it likely interacts with various biological molecules due to its reactive nature .
Mode of Action
5-Methyl-3-heptanone oxime is formed through the oximation of the corresponding ketone . This process involves the reaction of a ketone with hydroxylamine, resulting in the formation of an oxime . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given its chemical structure, it may participate in reactions involving nucleophilic addition to the carbonyl group .
Result of Action
It imparts natural and fresh nuances to fragrance notes and is used in fine perfumery as well as in cosmetics, soaps, and detergents .
Biochemical Analysis
Biochemical Properties
5-Methyl-3-heptanone oxime plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including hydroxylamine and ketones, through oximation reactions. The nature of these interactions involves the condensation of ketones with hydroxylamine, leading to the formation of oximes. These reactions are essential in the synthesis of various biochemical compounds and can influence the activity of enzymes involved in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of specific signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under normal conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of intermediate compounds that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of this compound can determine its specific biochemical effects and interactions with other biomolecules .
Preparation Methods
5-Methyl-3-heptanone oxime is synthesized through the oximation of 5-methyl-3-heptanone. This reaction involves the condensation of the ketone with hydroxylamine . The industrial production of this compound typically follows this synthetic route, ensuring a stable and high-quality product for use in various applications .
Chemical Reactions Analysis
5-Methyl-3-heptanone oxime undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
5-Methyl-3-heptanone oxime is unique in its ability to impart a green and leafy aroma, making it distinct from other similar compounds. Some similar compounds include:
Spirogalbanone: Known for its green and woody notes.
Vetiveryl Acetate: Provides a fresh and earthy aroma.
Triplal: Offers green and floral notes.
Compared to these compounds, this compound stands out for its intense green and ivy-like scent, making it a preferred choice for recreating fig leaf and other green notes in perfumery .
Properties
CAS No. |
22457-23-4 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(NE)-N-(5-methylheptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8+ |
InChI Key |
CBVWMGCJNPPAAR-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(C)C/C(=N/O)/CC |
SMILES |
CCC(C)CC(=NO)CC |
Canonical SMILES |
CCC(C)CC(=NO)CC |
22457-23-4 | |
physical_description |
Liquid |
Pictograms |
Irritant |
Synonyms |
5-Methyl-3-heptanone Oxime; Ethyl 2-Methylbutyl Ketoxime; NSC 166310 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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